Methyl 5-amino-4-oxopentanoate hydrochloride

Catalog No.
S535172
CAS No.
79416-27-6
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-4-oxopentanoate hydrochloride

CAS Number

79416-27-6

Product Name

Methyl 5-amino-4-oxopentanoate hydrochloride

IUPAC Name

methyl 5-amino-4-oxopentanoate;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H

InChI Key

UJYSYPVQHFNBML-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)CN.Cl

Synonyms

5-Amino-4-oxopentanoic Acid Methyl Ester Hydrochloride (1:1); Methyl 5-Amino-4-oxopentanoate Hydrochloride; Methyl 5-Aminolevulinate Hydrochloride; Methyl ALA Ester Hydrochloride; Methyl Aminolevulinate Hydrochloride; Metvix; P 1202; δ-Aminolevulinic

Canonical SMILES

COC(=O)CCC(=O)CN.Cl

“Methyl aminolevulinate hydrochloride” is a prodrug that is metabolized to Protoporphyrin IX, a photosensitizer . It’s commonly used in photosensitizer reagents for photodynamic therapy .

One specific application of “Methyl aminolevulinate hydrochloride” is in the medical field, specifically dermatology. It’s used with photodynamic therapy (light treatment) to treat actinic keratosis (AK) on the face and scalp . Actinic keratoses are skin lesions or growths in areas where the skin has been exposed to the sun. This condition normally occurs in older patients with light-colored skin .

The method of application involves applying the “Methyl aminolevulinate hydrochloride” topically to the affected area, then exposing the area to a specific wavelength of light. This causes a reaction that destroys the abnormal skin cells .

The outcomes of this treatment can vary, but it’s generally effective in reducing the size and appearance of actinic keratoses . The effectiveness can depend on various factors, including the size and location of the lesions, the specific light source used, and the individual patient’s response to treatment .

Methyl 5-amino-4-oxopentanoate hydrochloride is a chemical compound recognized for its role as a prodrug in photodynamic therapy. It is primarily utilized in the treatment of non-melanoma skin cancers, particularly basal cell carcinoma and actinic keratosis. Upon administration, this compound is metabolized to protoporphyrin IX, a potent photosensitizer that plays a crucial role in photodynamic therapy by generating reactive oxygen species upon exposure to light of specific wavelengths (570 to 670 nm) .

  • Topical application: MAL-HCl cream is applied to the targeted skin area.
  • Cellular uptake: The compound penetrates through the stratum corneum (outermost skin layer) and is absorbed by precancerous or cancerous cells.
  • Prodrug conversion: Intracellular enzymes convert MAL-HCl to PpIX. Healthy cells have lower PpIX production compared to diseased cells [].
  • Light activation: Upon red light exposure, PpIX molecules become excited.
  • ROS generation: Excited PpIX transfers energy to surrounding oxygen molecules, generating ROS like singlet oxygen.
  • Cell death: ROS triggers a cascade of events leading to cell damage and ultimately, cell death in targeted cells [].
  • Skin Irritation: MAL-HCl can cause transient skin irritation, burning, and erythema (redness) at the application site.
  • Photosensitivity: Due to PpIX production, light exposure after MAL-HCl application can lead to severe sunburn and phototoxicity. Patients are advised to strictly avoid sunlight and bright indoor lights for a specific period after treatment.
  • No data available: Information on flammability, reactivity, and long-term safety profiles might be limited.

The primary chemical reaction involving methyl 5-amino-4-oxopentanoate hydrochloride is its conversion to protoporphyrin IX. This transformation occurs through enzymatic pathways, notably involving esterases that cleave the ester bond, releasing 5-aminolevulinic acid (5-ALA). The subsequent accumulation of protoporphyrin IX in target tissues enables the photodynamic effect when exposed to light, leading to cellular damage and death through the generation of singlet oxygen .

Methyl 5-amino-4-oxopentanoate hydrochloride exhibits significant biological activity as a photosensitizing agent. The compound's active form, protoporphyrin IX, accumulates in cancerous cells and, upon light activation, induces phototoxicity. This process results in oxidative stress within the cells, leading to apoptosis or necrosis of the targeted cells. The effectiveness of this compound in clinical settings has made it a valuable tool for treating superficial skin malignancies .

The synthesis of methyl 5-amino-4-oxopentanoate hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as acetic anhydride and appropriate amino acids.
  • Formation of Intermediate Compounds: Through a series of reactions including acylation and cyclization, intermediates are formed.
  • Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form to enhance stability and solubility.

Specific synthetic routes may vary based on desired purity and yield .

Methyl 5-amino-4-oxopentanoate hydrochloride is primarily applied in:

  • Photodynamic Therapy: Used for treating actinic keratosis and basal cell carcinoma.
  • Research: Serves as a precursor in studies related to heme biosynthesis and metabolism.
  • Pharmaceutical Development: Investigated for potential applications in other types of cancers and dermatological conditions due to its photosensitizing properties .

Studies have shown that methyl 5-amino-4-oxopentanoate hydrochloride interacts with various biological systems:

  • Cellular Interactions: Upon application, it accumulates in skin lesions, where it undergoes metabolic conversion.
  • Light Activation: The compound requires specific light wavelengths for activation, which is critical for its therapeutic efficacy.
  • Synergistic Effects: Research indicates potential synergistic effects when used in combination with other therapies or agents .

Methyl 5-amino-4-oxopentanoate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Methyl 6-aminohexanoate hydrochloride1926-80-30.87
Methyl 5-aminopentanoate hydrochloride29840-56-00.87
Ethyl 6-aminohexanoate hydrochloride3633-17-80.82
Ethyl 5-aminopentanoate hydrochloride29840-57-10.82

Uniqueness: Methyl 5-amino-4-oxopentanoate hydrochloride is distinguished by its specific role as a prodrug that converts into a potent photosensitizer (protoporphyrin IX), which is critical for its application in photodynamic therapy. This unique metabolic pathway sets it apart from similar compounds that may not possess the same therapeutic utility or mechanism of action .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

181.0505709 g/mol

Monoisotopic Mass

181.0505709 g/mol

Heavy Atom Count

11

UNII

7S73606O1A

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acne vulgaris

Pictograms

Irritant

Irritant

Other CAS

79416-27-6

Wikipedia

Methyl aminolevulinate hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types